

Molecular weight and formula of (S)-2-Bromobutanoic acid

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Compound of Interest

Compound Name: (S)-2-Bromobutanoic acid

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Technical Guide: (S)-2-Bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-2-Bromobutanoic acid**, a key chiral building block in modern organic synthesis, with a particular focus on its role in pharmaceutical development. This document details its chemical properties, enantioselective synthesis, and significant applications.

Core Data Summary

(S)-2-Bromobutanoic acid is a halogenated carboxylic acid notable for its chiral center at the alpha position. Its chemical and physical properties are summarized in the table below.



Property	Value
Chemical Formula	C4H7BrO2
Molecular Weight	167.00 g/mol
Appearance	Colorless to pale yellow liquid
CAS Number	32659-49-7
Density	1.567 g/mL at 25 °C
Boiling Point	99-103 °C at 10 mmHg
Melting Point	-4 °C
Solubility	Soluble in water, ethanol, and ether
IUPAC Name	(2S)-2-bromobutanoic acid
Synonyms	(S)-α-Bromobutyric acid, L-2-Bromobutanoic acid

Enantioselective Synthesis of (S)-2-Bromobutanoic Acid

The stereospecific synthesis of **(S)-2-Bromobutanoic acid** is crucial for its application in the pharmaceutical industry, where enantiomeric purity is paramount. While the racemic mixture can be prepared via the Hell-Volhard-Zelinsky reaction of butanoic acid, the synthesis of the (S)-enantiomer typically proceeds from a chiral precursor.[1] A common and effective strategy involves the diazotization of the corresponding α -amino acid, (S)-2-aminobutanoic acid (L-aminobutyric acid), which proceeds with retention of configuration.[2]

Experimental Protocol: Diazotization-Bromination of (S)-2-Aminobutanoic Acid

This protocol describes the conversion of (S)-2-aminobutanoic acid to **(S)-2-Bromobutanoic** acid.

Materials:



- (S)-2-Aminobutanoic acid
- Potassium bromide (KBr)
- Sodium nitrite (NaNO₂)
- Hydrobromic acid (HBr, 48% aqueous solution)
- Sulfuric acid (H₂SO₄, concentrated)
- Diethyl ether
- Sodium sulfate (Na₂SO₄, anhydrous)
- Ice bath
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve (S)-2-aminobutanoic acid and potassium bromide in water. Cool the solution to 0-5 °C in an ice bath.
- Acidification: Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 5 °C.
- Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the
 reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
 Vigorous stirring is essential during this step to ensure proper mixing. Nitrogen gas will be
 evolved.
- Reaction Completion and Work-up: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. The reaction mixture is then extracted with diethyl ether.



- Purification: The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-2 Bromobutanoic acid.
- Final Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high enantiomeric purity.

Applications in Drug Development

(S)-2-Bromobutanoic acid is a valuable intermediate in the synthesis of various chiral pharmaceuticals.[3] Its primary and most well-documented application is in the production of the anticonvulsant drug, Levetiracetam.

Role in the Synthesis of Levetiracetam

Levetiracetam, the (S)-enantiomer of etiracetam, is a widely used medication for the treatment of epilepsy.[4] The synthesis of Levetiracetam often utilizes (S)-2-Bromobutanoic acid or its derivatives as a key starting material to establish the required stereochemistry. The general synthetic pathway involves the reaction of an activated form of (S)-2-Bromobutanoic acid with a suitable amine, followed by cyclization to form the pyrrolidinone ring characteristic of Levetiracetam.

Experimental Workflow: Synthesis of Levetiracetam

The following diagram illustrates a common synthetic route to Levetiracetam starting from **(S)-2-Bromobutanoic acid**. This workflow highlights the key transformations involved in the process.



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Synthetic pathway to Levetiracetam.

This workflow demonstrates the conversion of **(S)-2-Bromobutanoic acid** to its amide, followed by amination and subsequent cyclization to yield the final active pharmaceutical ingredient, Levetiracetam.

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